molecular formula C10H8FNO3 B14901243 2-Fluoro-4-(3-(hydroxymethyl)isoxazol-5-yl)phenol

2-Fluoro-4-(3-(hydroxymethyl)isoxazol-5-yl)phenol

Cat. No.: B14901243
M. Wt: 209.17 g/mol
InChI Key: FWZCXLNKHOGXGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Fluoro-4-(3-(hydroxymethyl)isoxazol-5-yl)phenol is a chemical compound with the molecular formula C10H8FNO3 and a molecular weight of 209.18 g/mol . This compound features a phenol group substituted with a fluorine atom and an isoxazole ring, which contains a hydroxymethyl group. The presence of these functional groups makes it an interesting subject for various chemical and biological studies.

Preparation Methods

The synthesis of 2-Fluoro-4-(3-(hydroxymethyl)isoxazol-5-yl)phenol can be achieved through several synthetic routes. One notable method involves the one-pot gold-catalyzed tandem cyclization-fluorination of (Z)-2-alkynone O-methyl oxime under mild conditions (room temperature) This method is efficient and provides a high yield of the desired product

Chemical Reactions Analysis

2-Fluoro-4-(3-(hydroxymethyl)isoxazol-5-yl)phenol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The compound can undergo reduction reactions, particularly at the isoxazole ring.

    Substitution: The fluorine atom on the phenol ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-Fluoro-4-(3-(hydroxymethyl)isoxazol-5-yl)phenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Fluoro-4-(3-(hydroxymethyl)isoxazol-5-yl)phenol involves its interaction with molecular targets, such as enzymes and receptors. The phenol group can form hydrogen bonds with active site residues, while the fluorine atom and isoxazole ring can participate in hydrophobic interactions and π-π stacking. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

2-Fluoro-4-(3-(hydroxymethyl)isoxazol-5-yl)phenol can be compared with other similar compounds, such as:

The presence of both the fluorine atom and the isoxazole ring in this compound makes it unique and potentially more versatile in its applications compared to these similar compounds.

Properties

Molecular Formula

C10H8FNO3

Molecular Weight

209.17 g/mol

IUPAC Name

2-fluoro-4-[3-(hydroxymethyl)-1,2-oxazol-5-yl]phenol

InChI

InChI=1S/C10H8FNO3/c11-8-3-6(1-2-9(8)14)10-4-7(5-13)12-15-10/h1-4,13-14H,5H2

InChI Key

FWZCXLNKHOGXGB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=NO2)CO)F)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.